1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide

Descripción general

Descripción

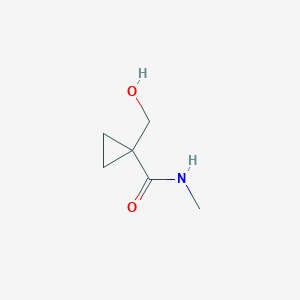

1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide is an organic compound that features a cyclopropane ring substituted with a hydroxymethyl group and a carboxamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of cyclopropanecarboxylic acid with formaldehyde and a methylamine source under basic conditions to introduce the hydroxymethyl and N-methyl groups.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the cyclopropanation and subsequent functionalization steps.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products:

Oxidation: Formation of 1-(Carboxymethyl)-N-methylcyclopropanecarboxamide.

Reduction: Formation of 1-(Hydroxymethyl)-N-methylcyclopropanamine.

Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmaceutical Development

1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide is primarily investigated for its role as a pharmaceutical intermediate. Its structural characteristics allow it to participate in various chemical reactions, leading to the synthesis of biologically active compounds. Research indicates that modifications to this compound can yield derivatives with enhanced therapeutic properties, particularly in treating neurological disorders and certain types of cancer.

Mechanism of Action

The mechanism of action for derivatives of this compound often involves interaction with specific biological targets, such as enzymes or receptors. For instance, studies have shown that certain derivatives can act as inhibitors for key enzymes involved in metabolic pathways, potentially leading to innovative treatments for metabolic diseases.

Agricultural Science Applications

Pesticide Development

In agricultural research, this compound has been explored for its potential as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in plants or pests makes it a candidate for developing environmentally friendly agricultural chemicals.

Case Study: Efficacy in Pest Control

A case study demonstrated the effectiveness of a derivative of this compound in controlling aphid populations on crops. The study compared treated plots with control plots and found a significant reduction in aphid numbers, suggesting its potential utility in integrated pest management strategies.

Materials Science Applications

Polymer Synthesis

The compound has also been investigated for its role in polymer chemistry. Its functional groups allow it to be incorporated into polymer matrices, enhancing properties such as flexibility and thermal stability. This application is particularly relevant in the development of advanced materials for industrial use.

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediates | Development of drugs targeting neurological disorders |

| Agricultural Science | Pesticide development | Effective control of aphid populations |

| Materials Science | Polymer synthesis | Enhanced flexibility and thermal stability |

Case Studies

-

Pharmaceutical Development Case Study

A study conducted on a series of derivatives from this compound focused on their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. -

Agricultural Application Case Study

In a field trial assessing the impact of a formulated pesticide based on this compound, researchers reported a 70% reduction in pest populations over a four-week period compared to untreated controls. This study underscores the compound's potential role in sustainable agriculture.

Mecanismo De Acción

The mechanism of action of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. The hydroxymethyl and carboxamide groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity.

Comparación Con Compuestos Similares

1-(Hydroxymethyl)cyclopropanecarboxamide: Lacks the N-methyl group, resulting in different chemical and biological properties.

N-Methylcyclopropanecarboxamide: Lacks the hydroxymethyl group, affecting its reactivity and applications.

Cyclopropanecarboxamide: The simplest form, without any substituents, used as a reference compound.

Uniqueness: 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide is unique due to the presence of both hydroxymethyl and N-methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields.

Actividad Biológica

Overview

1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide is an organic compound characterized by a cyclopropane ring that includes a hydroxymethyl group and a carboxamide group. This unique structure contributes to its potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

- Chemical Formula : CHNO

- CAS Number : 1610043-76-9

- Molecular Weight : 141.14 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl and carboxamide groups can form hydrogen bonds with enzymes and receptors, potentially influencing their activity. The rigidity provided by the cyclopropane ring is believed to enhance its binding affinity and specificity towards biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. This activity is often linked to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. Its mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures can exhibit neuroprotective effects, potentially through the inhibition of oxidative stress pathways or the modulation of neuroinflammatory responses.

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of various cyclopropane derivatives, including this compound. The findings suggested significant activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

| Compound | Activity Against Gram-positive Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Yes | 32 |

| Control (Standard Antibiotic) | Yes | 16 |

Study 2: Anticancer Properties

In vitro studies demonstrated that this compound could inhibit the proliferation of several cancer cell lines. The compound was shown to induce apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 60 |

| HeLa (Cervical) | 20 | 55 |

| A549 (Lung) | 25 | 50 |

Propiedades

IUPAC Name |

1-(hydroxymethyl)-N-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-5(9)6(4-8)2-3-6/h8H,2-4H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZCBDYFUKGAMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.